EED226 EED226 EED226 is a potent and allosteric inhibitor of the histone H3K27me3 methyltransferase activity of polycomb repressive complex 2 (PRC2; IC50 = 23.4 nM in an enzyme assay with H3K27me0 peptide as the substrate). It exhibits dose-dependent displacement of H3K27me3 binding to the EED subunit of PCR2 but has no effect on the binding of S-adenosylmethionine-cofactor-competitive inhibitor EI1 to the EZH2 catalytic subunit, indicating EED226 is an allosteric modulator of PRC2 function. EED226 decreases global H3K27me3 and H3K27me2 in G401 cells and H3K27me3 in Karpas422 lymphoma cells in a dose-dependent manner. It also reduces proliferation of Karpas422 lymphoma cells in vitro and slows growth of Karpass422 xenografts in vivo.
EED226 is a potent, selective, and orally bioavailable EED inhibitor. induces robust and sustained tumor regression in EZH2MUT preclinical DLBCL model. EED226 induces a conformational change upon binding EED, leading to loss of PRC2 activity. EED226 shows similar activity to SAM-competitive inhibitors in blocking H3K27 methylation of PRC2 target genes and inducing regression of human lymphoma xenograft tumors. Interestingly, EED226 also effectively inhibits PRC2 containing a mutant EZH2 protein resistant to SAM-competitive inhibitors. EED226 inhibits PRC2 activity via an allosteric mechanism and offers an opportunity for treatment of PRC2-dependent cancers. demonstrated very impressive antitumor activities in mouse xenograft model.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0526894
InChI: InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4
Molecular Formula: C17H15N5O3S
Molecular Weight: 369.4 g/mol

EED226

CAS No.:

Cat. No.: VC0526894

Molecular Formula: C17H15N5O3S

Molecular Weight: 369.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

EED226 -

Specification

Molecular Formula C17H15N5O3S
Molecular Weight 369.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Standard InChI InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)
Standard InChI Key DYIRSNMPIZZNBK-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4
Appearance Solid powder

Introduction

Chemical Identity and Properties

Structural Characteristics

EED226, with the chemical name N-(furan-2-ylmethyl)-8-(4-(methylsulfonyl)phenyl)- triazolo[4,3-c]pyrimidin-5-amine, represents a novel class of small molecule inhibitors targeting the PRC2 complex . The compound has a molecular formula of C17H15N5O3S and a molecular weight of 369.4 Daltons . Its structure contains a triazolopyrimidine core with a furanylmethyl group and a methylsulfonylphenyl substituent that are critical for its binding affinity to the EED subunit.

Physical and Chemical Properties

EED226 is characterized by its stability at standard laboratory storage conditions, with recommendations for storage at -20°C to maintain its integrity . The compound's molecular architecture features multiple nitrogen atoms and aromatic rings that contribute to its specific binding profile within the EED protein. Based on its chemical structure, EED226 demonstrates drug-like properties that make it suitable for both in vitro experimentation and in vivo administration in preclinical models.

Mechanism of Action

PRC2 Complex and EED's Role

Polycomb repressive complex 2 (PRC2) consists of three core subunits—EZH2, EED, and SUZ12—and plays pivotal roles in transcriptional regulation . The catalytic subunit EZH2 methylates histone H3 lysine 27 (H3K27), while EED serves as a regulatory subunit that binds to trimethylated H3K27 (H3K27me3) . This binding creates a positive feedback loop that enhances PRC2 activity, enabling the complex to propagate the repressive H3K27me3 mark to adjacent nucleosomes and maintain gene silencing . Importantly, the basal PRC2 activity requires all three core subunits, and disruption of any one component can completely abrogate PRC2 function .

Allosteric Inhibition Mechanism

Unlike traditional PRC2 inhibitors that compete with the methyl-donating cofactor S-adenosylmethionine (SAM), EED226 employs a novel allosteric inhibition mechanism . It directly binds to the H3K27me3 binding pocket of EED, thereby preventing the interaction between EED and H3K27me3 . This binding induces a substantial conformational change in EED's structure, particularly in the "aromatic cage" formed by four aromatic residues that normally recognize the H3K27me3 peptide . The conformational alteration creates a deeper pocket and disrupts EED's ability to bind H3K27me3, thereby inhibiting the positive feedback regulation of PRC2 activity .

Structural Binding Properties

Crystallographic studies have revealed that EED226 binds to the top pocket of the β-propeller formed by seven WD40 units in EED . The binding interaction is characterized by a thermal shift (ΔTm) greater than 8°C, indicating strong binding affinity and stabilization of the EED protein upon compound binding . This interaction disrupts the allosteric activation of the PRC2 complex and results in comprehensive inhibition of its methyltransferase activity, regardless of the status of the catalytic EZH2 subunit .

Pharmacological Properties

Potency and Selectivity

EED226 demonstrates exceptional potency against PRC2, with an IC50 value of 23.4 nM when using H3K27me0 peptide as substrate . The compound exhibits remarkable selectivity, showing inhibitory activity against PRC2 while demonstrating limited activity against more than 20 other methyltransferases tested . EED226 also displays 25-fold selectivity for EZH2 over related methyltransferases, highlighting its specificity for the PRC2 complex . This selective inhibition profile minimizes potential off-target effects that could lead to unwanted toxicities.

Cellular Activity Profile

In cellular assays, EED226 effectively blocks H3K27 methylation, demonstrating its ability to penetrate cell membranes and engage its target . The compound specifically modulates gene transcription in a manner similar to SAM-competitive EZH2 inhibitors like EI1, confirming its mechanism of action in living cells . The table below summarizes the cell lines where EED226 has demonstrated significant activity:

Cell Line TypeSpecific Cell LinesEZH2 Status
DLBCLSU-DHL4, SU-DHL6Wild-type
DLBCLKarpas422, WSU-DLCL2Mutant
DLBCLDBWild-type
Other B-cellGA10, OCI-LY19, ToledoWild-type

This activity profile demonstrates EED226's effectiveness against diffuse large B-cell lymphoma (DLBCL) models regardless of EZH2 mutational status .

Preclinical Research and Development

In Vitro Efficacy

In vitro studies have demonstrated that EED226 causes drastic proliferation inhibition in lymphoma cells, particularly those harboring EZH2 mutations . The compound effectively reduces H3K27 methylation levels in treated cells, confirming its on-target activity against PRC2 . EED226's ability to modulate gene expression patterns is consistent with its mechanism of blocking PRC2-mediated transcriptional repression, resulting in the reactivation of genes normally silenced by PRC2 activity .

In Vivo Efficacy

EED226 has demonstrated remarkable efficacy in preclinical animal models. In a Karpas422 xenograft model (a DLBCL cell line with mutant EZH2), EED226 achieved 100% tumor growth inhibition (TGI) at a dose of 40 mg/kg after 32 days of oral administration . The compound caused tumor shrinkage and significantly slower tumor growth in these models, highlighting its potential therapeutic efficacy . These in vivo results validate EED226's mechanism of action and suggest its potential utility in treating PRC2-dependent cancers.

Evolutionary Development and Optimization

Progression to Clinical Candidate MAK683

The promising results observed with EED226 led to its further optimization, resulting in the development of MAK683 (compound 22) . This optimization process focused on improving EED226's drug-like properties while maintaining its potent inhibition of PRC2 . MAK683 was ultimately selected for clinical development based on several critical factors, including a balanced pharmacokinetic/pharmacodynamic (PK/PD) profile, demonstrated efficacy, and mitigated risk of forming reactive metabolites that could lead to toxicity concerns .

Advantages Over SAM-Competitive Inhibitors

A significant advantage of EED226 over traditional SAM-competitive EZH2 inhibitors is its effectiveness against PRC2 complexes containing mutant EZH2 proteins that confer resistance to SAM-competitive inhibitors . This capability addresses an important limitation of first-generation PRC2 inhibitors, as tumor cells treated with SAM-competitive inhibitors can acquire secondary EZH2 mutations that render them resistant to these agents . EED226's allosteric mechanism provides an alternative approach to blocking PRC2 activity that is less susceptible to these resistance mechanisms.

Therapeutic Applications

Activity Against Resistant Mutations

One of the most valuable therapeutic properties of EED226 is its ability to overcome resistance to first-generation PRC2 inhibitors . By targeting the EED subunit rather than the catalytic EZH2 component, EED226 maintains activity against PRC2 complexes containing EZH2 mutations that confer resistance to SAM-competitive inhibitors . This characteristic positions EED226 and its derivatives as important second-line options for patients who develop resistance to first-generation PRC2 inhibitors, potentially extending the clinical benefit of epigenetic therapy in PRC2-dependent cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator